molecular formula C13H13ClN2O3S B2392742 5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide CAS No. 726150-67-0

5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide

Cat. No. B2392742
CAS RN: 726150-67-0
M. Wt: 312.77
InChI Key: ACZSCGAIKRDEPA-UHFFFAOYSA-N
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Description

Amino-pyrazoles are a class of compounds that have been studied extensively due to their wide range of biological activities . They are considered privileged scaffolds in medicinal chemistry .


Synthesis Analysis

The synthesis of amino-pyrazoles has been a topic of interest in recent years. They are often synthesized as building blocks for the construction of diverse heterocyclic or fused heterocyclic scaffolds .


Molecular Structure Analysis

The pyrazole ring, which is a common feature in amino-pyrazoles, consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .


Chemical Reactions Analysis

Amino-pyrazoles have been used as reagents in a variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and topological polar surface area can be computed .

Scientific Research Applications

Carbonic Anhydrase Inhibition and Potential Antitumor Applications

5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide and its derivatives have been studied for their potential as carbonic anhydrase inhibitors, particularly in relation to tumor-associated isozyme IX. This enzyme plays a crucial role in various physiological processes and its inhibition has been associated with potential antitumor properties. Studies have demonstrated that certain derivatives of this compound exhibit potent inhibition of carbonic anhydrase IX, suggesting their potential application in cancer treatment (Ilies et al., 2003).

Antiviral Activity

Research into derivatives of 5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide has also indicated their antiviral properties. In particular, studies have shown that certain synthesized derivatives exhibit anti-tobacco mosaic virus activity (Chen et al., 2010).

Gene Expression and Antitumor Screening

Another area of research involves the study of sulfonamide-focused libraries for their antitumor properties. Compounds derived from 5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide have been evaluated in cell-based antitumor screens, revealing their potential as antitumor agents, particularly as cell cycle inhibitors (Owa et al., 2002).

Mechanism of Action

While the specific mechanism of action would depend on the exact compound and its biological target, amino-pyrazoles have been found to be useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others .

Future Directions

The future directions in the study of amino-pyrazoles and similar compounds likely involve the design and synthesis of new compounds with improved biological activity and selectivity, as well as a better understanding of their mechanisms of action .

properties

IUPAC Name

5-amino-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-19-12-7-6-9(15)8-13(12)20(17,18)16-11-5-3-2-4-10(11)14/h2-8,16H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZSCGAIKRDEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26724262
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide

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